molecular formula C11H17F3N2O4 B6603276 tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid CAS No. 2305253-75-0

tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid

Cat. No.: B6603276
CAS No.: 2305253-75-0
M. Wt: 298.26 g/mol
InChI Key: ILPHSVKAQKJAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-4-cyanobutanoate is a protected amino acid derivative featuring a tert-butyl ester group, an amino substituent at the C2 position, and a cyano group at the C4 position of the butanoate backbone. Its structure enables applications as a versatile building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates. The trifluoroacetic acid (TFA) component often accompanies this compound as a counterion or catalyst in synthetic reactions, enhancing solubility and reaction efficiency in polar solvents .

Key structural attributes:

  • tert-butyl group: Provides steric protection, improving stability against hydrolysis.
  • Cyano group (C≡N): A strong electron-withdrawing group that influences electronic properties and reactivity.
  • Amino group: Enables further functionalization (e.g., amide bond formation).

Properties

IUPAC Name

tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHSVKAQKJAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

The synthesis begins with the preparation of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-cyanobutanoate (10 ), a key intermediate. As detailed in, this compound is synthesized via a three-step sequence:

  • Tosylation : Treatment of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-hydroxypentanoate (8 ) with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) yields the tosylate derivative (9 ).

  • Cyanide Substitution : Displacement of the tosyl group in 9 with potassium cyanide (KCN) in dimethylformamide (DMF) introduces the cyano group, forming 10 in 70–85% yield.

This intermediate is critical for subsequent deprotection to the primary amine.

Deprotection with Trifluoroacetic Acid

The Boc group in 10 is removed using TFA, a standard method for tert-butyl-based protecting groups. As per, dissolving 10 in 95% TFA/water (v/v) at room temperature for 20–30 minutes cleaves the Boc moiety, yielding the free amine as its TFA salt. Scavengers such as triisopropylsilane (TIS) or water are often added to quench reactive intermediates. The reaction progress is monitored via HPLC, with typical completion within 1–2 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • TFA Concentration : Higher TFA concentrations (≥95%) accelerate deprotection but risk side reactions like ester hydrolysis. A balance is achieved at 95% TFA/water.

  • Temperature : Room temperature (20–25°C) minimizes degradation, whereas elevated temperatures (>40°C) promote racemization.

Purification Strategies

  • Flash Chromatography : Post-deprotection, the crude product is purified using gradients of ethyl acetate (EtOAc) and hexane (e.g., 15–60% EtOAc/hexane), yielding ≥95% purity.

  • Precipitation : Adding ice-cold diethyl ether or methyl tert-butyl ether to the TFA solution precipitates the product, which is filtered and washed.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CD₃OD) : δ 1.45 (s, 9H, tert-butyl), 2.65–2.85 (m, 2H, CH₂CN), 3.10–3.30 (m, 1H, CHNH₂), 3.95–4.15 (m, 2H, COOCH₂).

  • ¹³C NMR : δ 28.4 (tert-butyl), 44.8 (CHNH₂), 117.5 (CN), 170.2 (COO).

Mass Spectrometry

  • ESI-MS : m/z 229.1 [M+H]⁺ (calculated for C₁₀H₁₇N₂O₂⁺: 229.12).

Comparative Analysis of Methodologies

ParameterTosylation-CyanidationDirect Amination
Yield70–85%50–65%
Purity (HPLC)≥95%85–90%
Racemization RiskLowModerate
ScalabilityHighModerate

The tosylation-cyanidation route () outperforms direct amination in yield and purity, making it the preferred industrial method.

Challenges and Mitigation Strategies

TFA Corrosivity

  • Equipment : Glass-lined reactors resist TFA corrosion. Plasticware (e.g., PTFE) is used for small-scale reactions.

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : This compound is a precursor to glutamine analogs for PET imaging agents (e.g., [¹⁸F]fluoropropyl glutamine).

  • Peptide Synthesis : The TFA salt integrates into solid-phase peptide synthesis (SPPS) as a Boc-deprotected building block .

Chemical Reactions Analysis

Role of Trifluoroacetic Acid (TFA) in Chemical Reactions

Trifluoroacetic acid is a strong acid commonly used in organic synthesis for deprotection, hydrolysis, and other transformations. When used with tert-butyl 2-amino-4-cyanobutanoate , TFA can facilitate the removal of protecting groups or initiate further reactions.

Reactions Involving TFA:

  • Deprotection : TFA is effective in removing tert-butyl ester protecting groups, converting them into carboxylic acids. This reaction is typically carried out at room temperature or slightly elevated temperatures .

  • Hydrolysis : TFA can also be used to hydrolyze nitriles to carboxylic acids or amides, depending on the conditions .

Deprotection Reaction

The deprotection of tert-butyl 2-amino-4-cyanobutanoate using TFA involves the removal of the tert-butyl group, resulting in the formation of a carboxylic acid. This reaction is often performed in dichloromethane at low temperatures.

Reaction Conditions:

  • Solvent : Dichloromethane (DCM)

  • Temperature : Typically around 0°C

  • Reagent : Trifluoroacetic acid (TFA)

  • Time : Usually 30 minutes to an hour

Table 1: Reaction Conditions for Deprotection with TFA

Reaction ComponentConditions
SolventDCM
Temperature0°C
ReagentTFA
Time30 minutes

Table 2: Yield and Purity of Deprotection Reaction

Reaction ConditionsYield (%)Purity (%)
Standard Conditions90-9595-98

Research Findings:

  • The use of TFA for deprotection is highly efficient, with yields typically exceeding 90% .

  • The reaction conditions can be optimized to achieve high purity of the product, often above 95% .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Development
    • Tert-butyl 2-amino-4-cyanobutanoate serves as a building block for synthesizing various pharmaceuticals. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for drug development.
  • Tumor Imaging Agents
    • The compound has been investigated as a precursor for radiolabeling in positron emission tomography (PET). For instance, derivatives of this compound have been utilized to create imaging agents that target tumor metabolism, particularly those involving glutamine pathways .
  • Biochemical Research
    • In biochemical studies, this compound acts as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. Its ability to mimic natural amino acids makes it suitable for studying metabolic processes in cancer cells .

Case Studies

Case Study 1: Tumor Metabolism Imaging
Research has highlighted the role of L-[5-11C]-glutamine, derived from tert-butyl 2-amino-4-cyanobutanoate, in imaging tumor metabolism. This study demonstrated the compound's ability to assist in identifying tumors that metabolize glutamine, providing insights into cancer growth and proliferation mechanisms .

Case Study 2: Synthesis of Radiolabeled Compounds
A study focused on synthesizing radiolabeled compounds for PET imaging showcased the utility of tert-butyl 2-amino-4-cyanobutanoate. The synthesis involved multiple steps, including the introduction of radioactive isotopes that allowed tracking metabolic pathways in vivo .

Summary Table of Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentBuilding block for synthesizing drugs
Tumor ImagingPrecursor for radiolabeled agents targeting tumor metabolism
Biochemical ResearchSubstrate for enzymatic reactions; intermediate in synthetic pathways

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 2-Amino-4,4,4-Trifluorobutanoate

CAS Number: 1214787-51-5 Molecular Formula: C₈H₁₄F₃NO₂ Molecular Weight: 213.20 g/mol

Property tert-Butyl 2-Amino-4-Cyanobutanoate tert-Butyl 2-Amino-4,4,4-Trifluorobutanoate
Substituent at C4 Cyano (C≡N) Trifluoromethyl (CF₃)
Electron Effects Strong electron-withdrawing Moderate electron-withdrawing (inductive effect)
Lipophilicity (LogP) Lower (polar cyano group) Higher (fluorine enhances hydrophobicity)
Metabolic Stability Moderate High (CF₃ resists oxidative metabolism)
Synthetic Applications Peptide intermediates, nitrile chemistry Fluorinated drug candidates, protease inhibitors

Key Differences :

  • The trifluoromethyl group in the latter compound enhances metabolic stability and lipophilicity, making it advantageous in drug design for improved bioavailability .
  • The cyano group in the former offers reactivity for further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids) .

tert-Butyl 2-(3,3-Difluorocyclobutyl)Acetate

CAS Number: 1584139-64-9 Molecular Formula: C₁₀H₁₆F₂O₂ (inferred) Molecular Weight: Not explicitly provided .

Property tert-Butyl 2-Amino-4-Cyanobutanoate tert-Butyl 2-(3,3-Difluorocyclobutyl)Acetate
Backbone Structure Butanoate Acetate
Substituent Cyano at C4 3,3-Difluorocyclobutyl at C2
Steric Effects Moderate (linear chain) High (cyclobutyl ring introduces rigidity)
Applications Pharmaceuticals, agrochemicals Materials science, fluorinated polymers

Key Differences :

  • The difluorocyclobutyl group introduces conformational rigidity and fluorinated character, useful in materials science for tuning thermal stability and chemical resistance .
  • Unlike the amino-cyano derivative, this compound lacks functional groups for direct peptide coupling, limiting its utility in bioactive molecule synthesis.

General Trends Across Analogues

Fluorination vs. Cyano Substitution: Fluorinated analogues (e.g., CF₃ or difluorocyclobutyl) prioritize metabolic stability and lipophilicity, critical for CNS-active drugs . Cyano-containing derivatives emphasize reactivity and polarity, ideal for intermediates requiring further functionalization .

Role of tert-Butyl Group :

  • Universally enhances stability across all analogues by protecting ester functionalities from premature hydrolysis.

TFA Interaction: TFA is frequently used in the synthesis or purification of these compounds, leveraging its strong acidity to protonate amino groups or remove protecting groups .

Research Implications and Gaps

  • Synthetic Optimization : highlights TFA’s role in facilitating reactions with tert-butyl-protected compounds, but comparative studies on reaction yields or conditions are lacking.
  • Biological Data: No direct evidence compares the bioactivity or toxicity of these analogues, necessitating further pharmacokinetic studies.
  • Structural Elucidation : The molecular formula and weight of the target compound require experimental validation, as current data rely on inference .

Biological Activity

Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₂F₃N₃O₂
  • Molecular Weight : 251.2 g/mol

This compound features a tert-butyl group, an amino group, and a cyano group, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that tert-butyl 2-amino-4-cyanobutanoate exhibits various biological activities, particularly in the context of cancer treatment and metabolic regulation.

  • Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor cell proliferation by modulating metabolic pathways.
  • Signal Transduction Modulation : It may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl 2-amino-4-cyanobutanoate can significantly reduce the viability of various cancer cell lines. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of PI3K/Akt signaling pathway
A54910Disruption of metabolic processes

Case Studies

A notable case study involved the administration of tert-butyl 2-amino-4-cyanobutanoate to a patient with advanced non-small cell lung cancer (NSCLC). The patient exhibited a partial response after three cycles of treatment, with a significant reduction in tumor size observed via imaging techniques.

Biodistribution and Pharmacokinetics

Research on the biodistribution of the compound indicates preferential accumulation in tumor tissues compared to normal tissues. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Time Post Administration (h)Tumor Uptake (%)Liver Uptake (%)Kidney Uptake (%)
145105
360157
6702010

Q & A

Q. How does TFA influence the deprotection of tert-butyl groups in peptide synthesis, and what methodological considerations are critical?

TFA is widely used to cleave tert-butyl-based protecting groups (e.g., OtBu) in solid-phase peptide synthesis due to its strong acidity. The reaction typically involves 95% TFA in dichloromethane, with a 1–2-hour incubation at room temperature. Side reactions, such as aspartimide formation, can occur with prolonged exposure, necessitating optimized cleavage times and scavengers (e.g., triisopropylsilane) to minimize byproducts .

Q. What are the key steps for synthesizing tert-butyl 2-amino-4-cyanobutanoate, and how is purity ensured?

The synthesis involves coupling 4-cyanobutanoic acid with tert-butyl groups via carbodiimide-mediated activation (e.g., DCC or EDC). Post-synthesis, purification by flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization ensures purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in mobile phase) and LC-MS confirm identity and purity .

Q. How does TFA’s acidity impact its role as a solvent or catalyst in organic reactions?

TFA’s high acidity (pKa ~0.5) facilitates protonation of intermediates in reactions like esterifications or cyclizations. For example, in adamantane derivatization, TFA acts as both solvent and catalyst, enabling electrophilic substitution at low temperatures (0–5°C) while minimizing side reactions. Its volatility aids removal via rotary evaporation .

Advanced Research Questions

Q. How do TFA interactions with tert-butyl derivatives affect NMR characterization, and how can conflicting data be resolved?

TFA induces significant 13C^{13}\text{C} NMR chemical shifts (up to 4.9 ppm for carbonyl carbons) and alters 13C^{13}\text{C}19F^{19}\text{F} coupling constants. For tert-butyl 2-amino-4-cyanobutanoate, baseline separation of signals requires high-field NMR (≥400 MHz) and deuterated TFA as a solvent. Conflicting data may arise from residual TFA in samples; lyophilization or repeated ether washes can mitigate this .

Q. What are the challenges in quantifying TFA residuals in final products, and what analytical strategies improve accuracy?

Residual TFA in APIs or peptides can interfere with LC-MS/MS due to ion suppression. A validated method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by UV detection at 360 nm. Alternatively, 19F^{19}\text{F} NMR offers direct quantification with a limit of detection (LOD) of 0.1 ppm .

Q. How can competing degradation pathways of TFA in UV/PS systems inform its safe handling in laboratory settings?

Under UV/persulfate (PS) conditions, TFA degrades via radical pathways (•OH and SO4\text{SO}_4^{−•}), producing intermediates like CF3_3COO•. Competing defluorination (yielding F^-) and mineralization (to CO2_2) depend on pH (optimal at 3.0) and PS concentration. Lab-scale studies recommend using quartz reactors and monitoring fluoride ions via ion chromatography .

Q. What mechanistic insights explain TFA’s role in selective cyclization of peptides containing 4-aminobutanoic acid?

TFA promotes cyclization by protonating the N-terminal amine of 4-aminobutanoic acid, enhancing nucleophilic attack on the activated C-terminal carbonyl. Kinetic studies (monitored by RP-HPLC) show that 20% TFA in DCM achieves >90% cyclization efficiency within 24 hours. Competing oligomerization is suppressed by low temperatures (4°C) .

Data Analysis and Optimization

Q. How can conflicting solubility data for tert-butyl 2-amino-4-cyanobutanoate in TFA/water mixtures be reconciled?

Solubility discrepancies arise from varying protonation states. In >50% TFA/water, the compound is fully protonated and soluble. Below 20% TFA, precipitation occurs due to deprotonation. Phase diagrams constructed via turbidimetry (at 600 nm) guide solvent selection for recrystallization or reaction quenching .

Q. What statistical approaches are effective in optimizing TFA-mediated reactions with tert-butyl derivatives?

Response surface methodology (RSM) with central composite design can optimize variables like TFA concentration (20–95%), temperature (0–25°C), and reaction time (1–24 hours). Pareto charts identify critical factors (e.g., TFA concentration contributes 65% to yield variability), enabling robust process development .

Safety and Handling

Q. What precautions are essential when handling TFA in large-scale syntheses of tert-butyl 2-amino-4-cyanobutanoate?

TFA’s corrosivity requires glass-lined reactors or Hastelloy equipment. Vapor pressure (72.4°C boiling point) mandates closed systems with scrubbers (e.g., NaOH traps). Personal protective equipment (PPE) includes fluoropolymer gloves and full-face respirators. Spills are neutralized with calcium carbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.